molecular formula C16H18N4O2 B2493687 3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide CAS No. 2034394-73-3

3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide

Cat. No. B2493687
CAS RN: 2034394-73-3
M. Wt: 298.346
InChI Key: USCBUCLJYCPDLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar pyrimidine derivatives involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, a compound was synthesized and characterized using techniques such as NMR, FT-IR, and MS, followed by single-crystal X-ray structural analysis (Zhou et al., 2021). These methods are fundamental in synthesizing and confirming the structure of pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed through X-ray diffraction and compared with structures optimized using Density Functional Theory (DFT). This approach ensures the accuracy of the synthesized compound's structure (Zhou et al., 2021).

Chemical Reactions and Properties

Pyrimidine compounds undergo various chemical reactions, contributing to their diverse biological activities. For instance, the synthesis process can involve reactions with pyrrolidine under different conditions to yield products with potential biological activities (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are crucial for the compound's application and are determined using various spectroscopic and crystallographic techniques. The solid-state structure, as determined by X-ray diffraction, reveals the packing of molecules dominated by hydrogen bonds, indicating the importance of intermolecular interactions in defining the physical properties of these compounds (Zhou et al., 2021).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their reactivity and stability, are influenced by their molecular structure. Computational studies, such as DFT, help in understanding these properties by comparing theoretical and experimental data. These studies are essential for designing compounds with desired chemical properties (Zhou et al., 2021).

Scientific Research Applications

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

The pyranopyrimidine core, closely related to the chemical structure of interest, serves as a critical precursor for the medicinal and pharmaceutical sectors due to its broad synthetic applications and bioavailability. Synthetic pathways for developing substituted pyrimidinone derivatives involve a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These catalysts facilitate the synthesis of complex structures that could lead to the development of new lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Applications of Pyrimidines

Pyrimidines demonstrate significant pharmacological effects, including anti-inflammatory activities, by inhibiting vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. The synthesis and structure-activity relationships (SARs) of pyrimidine derivatives are crucial for developing new anti-inflammatory agents, offering a potential research direction for compounds related to 3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide (Rashid et al., 2021).

Optical Sensors and Biological Significance

Compounds containing pyrimidine derivatives are employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This application extends to the development of optical sensors and highlights the diverse biological and medicinal applications of pyrimidine derivatives (Jindal & Kaur, 2021).

CNS Acting Drugs Development

The exploration of heterocycles with nitrogen, such as pyrimidines, is vital in synthesizing compounds that may act on the Central Nervous System (CNS). This involves identifying functional chemical groups that could lead to the development of novel CNS drugs, underlining the importance of pyrimidine and its derivatives in medicinal chemistry (Saganuwan, 2017).

Versatility in Drug Discovery

The pyrrolidine scaffold, part of the chemical structure , is extensively used in medicinal chemistry due to its versatility and the ability to efficiently explore pharmacophore space. This scaffold's application in the synthesis of biologically active compounds showcases the importance of such structures in discovering new therapeutic agents (Li Petri et al., 2021).

properties

IUPAC Name

N-(2-methylphenyl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-5-2-3-6-14(12)19-16(21)20-10-7-13(11-20)22-15-17-8-4-9-18-15/h2-6,8-9,13H,7,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCBUCLJYCPDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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